2-(2-Cyclopropylethylsulfonyl)oxazepane
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Overview
Description
2-(2-Cyclopropylethylsulfonyl)oxazepane is a heterocyclic compound that contains both oxygen and nitrogen atoms within its seven-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyclopropylethylsulfonyl)oxazepane can be achieved through several methods. One common approach involves the reaction of imine groups with cyclic anhydrides, which is an efficient technique for generating oxazepine rings . Another method includes the use of copper catalysis and 1,3-dipolar cycloaddition reactions . These reactions typically require specific conditions such as elevated temperatures and the presence of suitable catalysts to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems. The use of microwave-assisted synthesis and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Cyclopropylethylsulfonyl)oxazepane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions may involve halogenating agents or nucleophiles under specific conditions such as acidic or basic environments .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
2-(2-Cyclopropylethylsulfonyl)oxazepane has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Additionally, this compound can be used in the development of new materials with unique properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 2-(2-Cyclopropylethylsulfonyl)oxazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antibacterial effects .
Comparison with Similar Compounds
2-(2-Cyclopropylethylsulfonyl)oxazepane can be compared with other similar compounds such as morpholines and other oxazepane derivatives. These compounds share similar structural features but may differ in their biological activities and applications. For instance, morpholines are known for their use in pharmaceuticals and agrochemicals, while oxazepane derivatives have broader applications in materials science and medicinal chemistry .
List of Similar Compounds:- Morpholine
- 1,4-Oxazepane
- 1,3-Oxazepane
- Dibenzo[b,f][1,4]oxazepine
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to undergo diverse chemical reactions and interact with biological targets, making it valuable for research and industrial applications. Further studies on this compound could lead to the development of new materials and therapeutic agents.
Properties
IUPAC Name |
2-(2-cyclopropylethylsulfonyl)oxazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3S/c12-15(13,9-6-10-4-5-10)11-7-2-1-3-8-14-11/h10H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFZYPDFDWBVIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(OCC1)S(=O)(=O)CCC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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